2H,2H,3H,3H-Perfluorodecanoic acid
Overview
Description
2H,2H,3H,3H-Perfluorodecanoic Acid is a polyfluoroalkyl substance (PFAS) with the molecular formula C10H5F15O2 and a molecular weight of 442.1 g/mol . It is known for its high stability and resistance to degradation, making it a persistent environmental contaminant . This compound is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2H,2H,3H,3H-Perfluorodecanoic Acid can be synthesized through the telomerization of tetrafluoroethylene with a suitable telogen, followed by oxidation . The reaction typically involves the use of perfluorinated iodides as initiators and proceeds under high-pressure conditions . The resulting telomer is then oxidized to form the desired perfluorodecanoic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale telomerization processes, often conducted in specialized reactors designed to handle high-pressure and high-temperature conditions . The use of advanced purification techniques ensures the removal of impurities and the production of high-purity perfluorodecanoic acid .
Chemical Reactions Analysis
Types of Reactions
2H,2H,3H,3H-Perfluorodecanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
Scientific Research Applications
2H,2H,3H,3H-Perfluorodecanoic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H,2H,3H,3H-Perfluorodecanoic Acid involves its interaction with various molecular targets and pathways. The compound’s high fluorine content contributes to its hydrophobicity and resistance to degradation . It can bind to proteins and other biomolecules, potentially disrupting normal cellular functions . The exact molecular targets and pathways involved in its effects are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2H,2H,3H,3H-Perfluoroundecanoic Acid: Similar in structure but with an additional carbon atom.
Perfluorooctanoic Acid: Shorter chain length and different chemical properties.
Perfluorononanoic Acid: Another PFAS with a different chain length and properties.
Uniqueness
2H,2H,3H,3H-Perfluorodecanoic Acid is unique due to its specific chain length and high fluorine content, which confer distinct chemical and physical properties . Its stability and resistance to degradation make it particularly useful in industrial applications, but also raise concerns about its environmental impact .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F15O2/c11-4(12,2-1-3(26)27)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h1-2H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRGVKRZQSQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F15O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382620 | |
Record name | 3-(Perfluoroheptyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812-70-4 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=812-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Perfluoroheptyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,2H,3H,3H-Pentadecafluorodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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